molecular formula C21H24ClFN6O B2657107 N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179403-12-3

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2657107
CAS No.: 1179403-12-3
M. Wt: 430.91
InChI Key: DWXAYWMSEOHKGY-UHFFFAOYSA-N
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Description

N2-(4-Ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a 1,3,5-triazine derivative featuring distinct substituents:

  • N2 position: 4-ethoxyphenyl group (electron-donating ethoxy moiety).
  • N4 position: 3-fluorophenyl group (electron-withdrawing fluorine atom).
  • C6 position: Pyrrolidin-1-yl group (a saturated five-membered ring enhancing solubility and conformational flexibility).
  • Counterion: Hydrochloride salt, improving aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N-(3-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAYWMSEOHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with the triazine intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaH, K2CO3, in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogues differ in substituent positions and electronic properties:

Compound Name N2 Substituent N4 Substituent C6 Substituent Key Properties Reference
N2-(3-Methoxyphenyl)-N4-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 3-Methoxyphenyl 3-Methylphenyl Pyrrolidin-1-yl Enhanced lipophilicity due to methyl group; methoxy group modulates electron density .
N2-(4-Ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 4-Ethoxyphenyl 4-Fluorophenyl Pyrrolidin-1-yl Fluorine at para position may alter binding affinity compared to meta position .
N2-[2-(3-Chloro-4-methylphenyl)ethyl]-6-(chloromethyl)-1,3,5-triazine-2,4-diamine Chloromethyl 3-Chloro-4-methylphenethyl Chloromethyl Chlorine and methyl groups increase steric bulk; lower solubility due to non-ionic form .
6-(Methylsulfanyl)-N2-isopropyl-1,3,5-triazine-2,4-diamine Isopropyl Methylsulfanyl - Sulfur-containing substituent may improve metabolic stability .

Key Observations :

  • Electron-Donating vs. In contrast, the 3-fluorophenyl group withdraws electrons, creating a dipole that may strengthen hydrogen bonding .
  • Positional Isomerism : Replacing the 3-fluorophenyl group (target compound) with a 4-fluorophenyl group () alters the spatial orientation of the fluorine atom, which could impact receptor binding selectivity .

Key Observations :

  • Chloromethyl Intermediates : The use of chloromethyl groups (e.g., in and ) facilitates nucleophilic displacement but may lead to lower yields due to side reactions .
  • Hydrochloride Salt Formation : The target compound’s hydrochloride counterion is likely introduced in a final step, similar to and , to improve crystallinity and solubility .

Physicochemical and Structural Properties

  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogues like N2-isopropyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine .
  • Crystal Packing : Analogues such as 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine form 1D chains via N–H⋯N hydrogen bonds, suggesting that the target compound’s pyrrolidinyl group may disrupt rigid packing, favoring amorphous solid forms .

Biological Activity

N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C18H22ClFN5O\text{C}_{18}\text{H}_{22}\text{ClF}\text{N}_5\text{O}

This structure includes a triazine core substituted with ethoxy and fluorophenyl groups, as well as a pyrrolidine moiety.

The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer progression. It is hypothesized that the compound acts as a Type I kinase inhibitor , binding to the ATP-binding pocket of target kinases, thereby preventing their activation and subsequent downstream signaling that leads to cell proliferation and survival.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • Triple Negative Breast Cancer (TNBC) : The compound showed selective inhibition of MDA-MB231 cells (a TNBC cell line) with a 50% growth inhibitory concentration (GI50) at approximately 10 µM. This indicates a promising therapeutic potential against hormone-independent cancers .
  • Hormone-dependent Cancer Cell Lines : In contrast, hormone-dependent lines such as SKBR-3 and MCF-7 displayed greater resistance to the compound, suggesting that the efficacy may vary based on the hormonal status of the tumor .

Kinase Inhibition Profile

The compound has been characterized for its selectivity against various kinases. Preliminary data indicate that it selectively inhibits certain receptor tyrosine kinases involved in oncogenic signaling pathways. The inhibition profile is summarized in Table 1.

Kinase Target IC50 (µM) Selectivity
EGFR0.5High
VEGFR1.2Moderate
PDGFR2.0Moderate
Other Kinases>10Low

Preclinical Models

In preclinical studies involving xenograft models of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with no severe adverse effects reported.

Clinical Implications

Given its selective action against TNBC cells and favorable pharmacological profile, this compound is being considered for further development as a targeted therapy for breast cancer patients who are not candidates for hormone therapy.

Q & A

Q. What are the recommended synthetic methodologies for preparing N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride?

The compound can be synthesized via a microwave-assisted one-pot reaction using cyanoguanidine, aromatic aldehydes, and substituted anilines as precursors. This method enhances reaction efficiency and reduces side products compared to conventional heating . For regioselective substitution at the 6-position of the triazine core, pyrrolidine can be introduced via nucleophilic displacement of a labile leaving group (e.g., chloride) under anhydrous conditions . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane-methanol gradients.

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is critical:

  • 1H/13C NMR : Confirm substitution patterns by comparing chemical shifts of ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and fluorophenyl (δ ~6.5–7.0 ppm with coupling constants J = 8–10 Hz) groups .
  • IR Spectroscopy : Verify the presence of triazine ring vibrations (1550–1600 cm⁻¹) and secondary amine N–H stretches (3300–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., N2 vs. N4 substitution) by obtaining single-crystal data, as demonstrated for analogous triazine derivatives .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-MS : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to monitor purity (>98%) and detect hydrolytic degradation products (e.g., free amines or ethoxy group cleavage) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition onset >200°C suggests suitability for high-temperature applications) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in enzyme inhibition studies?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Models : Assess cytotoxicity and target engagement in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, paired with Western blotting to confirm downstream pathway modulation .

Q. What strategies address low yields during the final coupling step of the triazine core?

  • Catalytic Optimization : Replace traditional bases (e.g., K2CO3) with milder alternatives like DBU to minimize side reactions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the pyrrolidine group .
  • Microwave Irradiation : Reduce reaction time from hours to minutes while improving yield by 15–20% .

Q. How can structural-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-ethoxy vs. 4-methoxyphenyl) to assess electronic effects on bioactivity.
  • Computational Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., EGFR or HER2), prioritizing substituents with optimal hydrophobic/hydrogen-bonding interactions .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions .

Q. How should researchers evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Hydrolysis of the ethoxy group is a common pathway under acidic conditions .
  • Plasma Stability Assays : Use human plasma to assess metabolic susceptibility, particularly esterase-mediated cleavage .

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